N-(2,4-二氯苯甲酰)甘氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

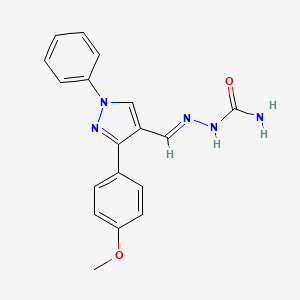

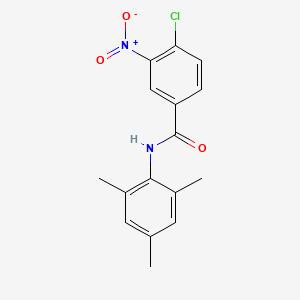

Methyl N-(2,4-dichlorobenzoyl)glycinate is a compound that has been synthesized and studied for various chemical reactions and properties. This analysis provides insight into its molecular structure, synthesis methods, and key physical and chemical properties.

Synthesis Analysis

The synthesis of related glycinate compounds involves reactions that yield different derivatives. For instance, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates involves the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane, demonstrating a method that could potentially be adapted for synthesizing methyl N-(2,4-dichlorobenzoyl)glycinate (Le Zhi-ping, 2008).

Molecular Structure Analysis

The molecular structure of glycinate derivatives is confirmed through techniques such as FT-IR, HPLC-MS, and 1HNMR, which provide detailed insights into the molecular configurations and the presence of specific functional groups in the compound's structure (Le Zhi-ping, 2008).

Chemical Reactions and Properties

Glycinamide hydrochloride serves as a transient directing group for C(sp3)−H arylation, indicating the compound's reactivity and potential for modification through various chemical reactions (Fei Wen & Zheng Li, 2020).

Physical Properties Analysis

The physical properties of glycinate compounds, such as density, viscosity, and pH, can be crucial for applications in chemical processes and reactions. For instance, the amino acid ionic liquid tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solution for CO2 capture studies provides data on the physical properties relevant to environmental chemistry applications (Zuoming Zhou, Guohua Jing, & Lan-Juan Zhou, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and potential for forming derivatives, are exemplified by reactions such as the convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, highlighting the compound's utility as a precursor for peptide nucleic acid synthesis (R. Viirre & R. Hudson, 2003).

科学研究应用

二氧化碳捕获

与目标化合物结构相似的氨基酸离子液体因其捕获二氧化碳的能力而受到研究。例如,四甲基铵甘氨酸盐 ([N1111][Gly]) 与 2-氨基-2-甲基-1-丙醇 (AMP) 水溶液混合后,显示出增强的 CO2 吸收能力。研究表明,[N1111][Gly] 促进了 CO2 的吸收,动力学表明快速伪一级反应机制,使其成为 CO2 捕获技术的潜在溶剂 (Zhou, Jing, & Zhou, 2012)。

光催化应用

在不同温度下制备的石墨氮化碳 (g-C3N4) 的光催化活性研究暗示了像 N-(2,4-二氯苯甲酰)甘氨酸甲酯这样的化合物在类似应用中的潜力。研究发现,煅烧温度显着影响材料在可见光下降解污染物的能力,这表明了一条增强光催化性能以进行环境清理工作的途径 (Mo et al., 2015)。

用于药物输送的热响应水凝胶

聚 (N-丙烯酰甘氨酰胺) 是一种与甘氨酸衍生物相关的化合物,它形成热响应水凝胶,可在略高于体温的温度下从凝胶状态转变为溶胶状态。利用这一特性进行局部、持续的药物输送,其中材料的相变可以控制治疗剂的释放速率 (Boustta et al., 2014)。

多糖中的糖基化分析

甲基化分析对于了解多糖的结构至关重要,在食品科学、生物学和医学中都有应用。涉及衍生化的技术,例如用于糖基连接分析的技术,可能适用于分析或修饰 N-(2,4-二氯苯甲酰)甘氨酸甲酯等化合物,从而深入了解它们的结构和功能特性 (Sims et al., 2018)。

合成和功能化技术

甘氨酸衍生物在合成复杂分子中的应用在非对称合成和水溶性氨基酸衍生物构建的杂环中间体研究中得到强调。这些方法展示了甘氨酸化合物在为各种应用(包括药物和超分子化学)创造功能材料方面的多功能性 (Groth et al., 1993)。

属性

IUPAC Name |

methyl 2-[(2,4-dichlorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNFJGGLRAIOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(2,4-dichlorophenyl)carbonyl]glycinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)